1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a synthetic organic compound that features a bromophenyl group and a dioxaborolan-phenyl group linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor.
Formation of the Dioxaborolan-Phenyl Intermediate: The dioxaborolan group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated phenyl compound.
Coupling to Form the Urea Linkage: The final step involves the reaction of the bromophenyl intermediate with the dioxaborolan-phenyl intermediate in the presence of a urea-forming reagent, such as phosgene or a carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolan group can undergo Suzuki-Miyaura coupling reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Coupling: Biaryl compounds with various functional groups.
Hydrolysis: Amine and carbonyl-containing fragments.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea would depend on its specific application. For example:
Biochemical Probes: It may interact with specific proteins or enzymes, inhibiting their activity.
Therapeutic Agents: It may target cellular pathways involved in disease processes, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-3-phenylurea: Lacks the dioxaborolan group, making it less versatile in coupling reactions.
1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea: Similar structure but with the bromine atom in a different position, potentially affecting its reactivity and applications.
Uniqueness
1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is unique due to the presence of both a bromophenyl group and a dioxaborolan-phenyl group, which allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C19H22BBrN2O3 |
---|---|
Molecular Weight |
417.1 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H22BBrN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-10-15(11-9-13)22-17(24)23-16-7-5-6-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24) |
InChI Key |
CMOUOKQOLSRINJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.